4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate
Description
The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate (CAS: 896018-02-3) is a heterocyclic ester derivative with a molecular formula of C₁₉H₁₅N₃O₇S₂ and a molecular weight of 461.5 g/mol . Its structure features:
- A 4-oxo-4H-pyran core substituted with a thioether-linked 5-propionamido-1,3,4-thiadiazole moiety.
- A benzo[d][1,3]dioxole-5-carboxylate ester group attached to the pyran ring.
Properties
IUPAC Name |
[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O7S2/c1-2-16(24)20-18-21-22-19(31-18)30-8-11-6-12(23)15(7-26-11)29-17(25)10-3-4-13-14(5-10)28-9-27-13/h3-7H,2,8-9H2,1H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSVPALKBHHBCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate is a complex organic molecule notable for its diverse functional groups and potential applications in medicinal chemistry and agriculture. Its structure incorporates a pyran ring, a thiadiazole moiety, and an ester group, which contribute to its biological activity and reactivity.
Molecular Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 509.98 g/mol . The unique combination of structural elements in this compound is essential for its biological activity.
Biological Activity Overview
Research has primarily focused on the fungicidal and nematocidal properties of this compound. Derivatives of 1,3,4-thiadiazoles have shown significant fungicidal activity against various pathogens, including those responsible for rice sheath blight. Additionally, certain derivatives exhibit notable nematocidal activity against pests such as Bursaphelenchus xylophilus, indicating potential agricultural applications as effective pest control agents.
The biological activity of this compound may involve interactions with specific enzymes or receptors, inhibiting their function. Detailed biochemical studies are necessary to elucidate these pathways and identify potential therapeutic targets.
Table 1: Comparative Biological Activities
| Compound Name | Activity Type | Target Organism/Pathway | Reference |
|---|---|---|---|
| 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran | Fungicidal | Rice sheath blight pathogen | |
| 4-oxo-6-{[(5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio]methyl}-4H-pyran | Nematocidal | Bursaphelenchus xylophilus | |
| 5-propionamido-thiadiazole | Antimicrobial | Various bacteria |
Case Study: Fungicidal Activity
In a study evaluating the fungicidal properties of various thiadiazole derivatives, it was found that modifications in the thiadiazole component could enhance efficacy against plant diseases. The compound demonstrated significant inhibition of fungal growth in laboratory settings.
Case Study: Nematocidal Activity
Another study highlighted the nematocidal properties of derivatives similar to 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran. The compound exhibited effective control over nematode populations in agricultural trials, suggesting its viability as a pest management solution.
Synthesis Pathways
The synthesis of this compound typically involves multiple steps starting from readily available precursors. This complexity allows for structural modifications that can enhance biological activity or create derivatives with novel properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The target compound has two close structural analogs, differing in the aromatic ester substituent:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |
|---|---|---|---|---|
| Target Compound: 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate | 896018-02-3 | C₁₉H₁₅N₃O₇S₂ | 461.5 | Benzo[d][1,3]dioxole-5-carboxylate |
| Analog 1: 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-methylbenzoate | 896017-36-0 | C₁₉H₁₇N₃O₅S₂ | 431.5 | 3-Methylbenzoate |
| Analog 2: 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 5-chloro-2-methoxybenzoate | 896019-04-8 | C₁₉H₁₆ClN₃O₆S₂ | 481.9 | 5-Chloro-2-methoxybenzoate |
Key Observations:
Molecular Weight : The target compound has a higher molecular weight than Analog 1 due to the dioxole ring (adding two oxygen atoms) but is lighter than Analog 2, which incorporates a chlorine atom and methoxy group .
Analog 1’s 3-methylbenzoate substituent is less polar, likely enhancing lipophilicity compared to the target compound.
Bioactivity Considerations
While direct bioactivity data for the target compound are unavailable, insights can be inferred from structural analogs and related research:
- Thiadiazole Motifs: Known for antimicrobial and anticancer activities due to their ability to inhibit enzymes like carbonic anhydrase .
- Pyran Derivatives : Exhibit anti-inflammatory and antioxidant properties, as highlighted in ’s discussion of plant-derived biomolecules .
- Marine Actinomycetes: emphasizes the role of structurally complex marine compounds in drug discovery, suggesting that the target compound’s unique dioxole substituent could enhance bioactivity .
Q & A
Basic: What synthetic strategies are optimal for preparing this compound, and how are intermediates monitored for purity?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Refluxing intermediates (e.g., thiadiazole or pyrazole derivatives) in ethanol or DMSO under inert atmospheres to minimize side reactions .
- Step 2: Coupling reactions using catalysts like palladium or copper to link functional groups (e.g., thioether or benzodioxole moieties) .
- Monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity. For example, highlights HPLC as a critical tool for verifying reaction completion and isolating the desired product .
Key Reaction Conditions:
| Parameter | Typical Range |
|---|---|
| Solvent | Ethanol, DMF, DMSO |
| Temperature | 60–100°C (reflux) |
| Catalysts | Pd/C, CuI |
| Reaction Time | 2–12 hours |
Advanced: How can structural contradictions in biological activity data be resolved across studies?
Methodological Answer:
Contradictions often arise from differences in assay conditions or structural analogs. To address this:
Systematic SAR Analysis: Compare analogs with shared cores (e.g., thiazolidinone or pyran derivatives). For instance, and provide tables correlating structural features (e.g., thioamide or fluorobenzyl groups) with activity profiles (e.g., antimicrobial vs. anticancer) .
Orthogonal Validation: Use independent assays (e.g., enzyme inhibition and cell viability tests) to confirm activity. notes that thiazolidinone derivatives may show kinase inhibition in vitro but poor cellular uptake, explaining discrepancies .
Example Structural-Activity Table (Adapted from ):
| Compound Class | Key Feature | Observed Activity |
|---|---|---|
| Thiazolidinones | Thioamide | Anticancer (IC₅₀: 2–10 μM) |
| Pyrazole analogs | Fluorobenzyl | Anti-inflammatory (COX-2 inhibition) |
| Benzodioxole derivatives | Methoxy group | Antioxidant (EC₅₀: 15 μM) |
Basic: What analytical techniques are critical for confirming the compound’s structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm proton environments and carbon frameworks. and emphasize the use of DEPT-135 for distinguishing CH₃/CH₂ groups in heterocyclic cores .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular formula. For example, provides SMILES and InChi identifiers for related compounds, aiding spectral interpretation .
- Infrared Spectroscopy (IR): Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the 4-oxo group) .
Advanced: What strategies are effective for elucidating the compound’s mechanism of action in cancer models?
Methodological Answer:
Molecular Docking: Predict binding to targets like protein kinases. highlights docking studies with VEGFR-2 using AutoDock Vina .
Surface Plasmon Resonance (SPR): Quantify binding kinetics (e.g., KD values) to receptors like EGFR .
Enzyme Inhibition Assays: Measure IC₅₀ values against purified kinases (e.g., PIM-1 or CDK2) using fluorescence polarization .
Example Kinase Inhibition Data (Adapted from ):
| Kinase Target | IC₅₀ (μM) | Selectivity Index |
|---|---|---|
| CDK2 | 1.2 | 5.8 (vs. CDK4) |
| PIM-1 | 0.8 | >10 (vs. other kinases) |
Basic: How are reaction yields optimized for large-scale synthesis?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalyst Loading: reports 5 mol% Pd/C as optimal for cross-coupling reactions, reducing side-product formation .
- Workup Protocols: Recrystallization from ethanol-DMF mixtures (1:1) improves purity to >95% .
Advanced: How do electronic effects in substituents influence biological activity?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs): Fluorine or nitro groups on aryl rings enhance binding to hydrophobic enzyme pockets (e.g., COX-2 in ) .
- Electron-Donating Groups (EDGs): Methoxy or ethoxy groups on benzodioxole improve solubility but may reduce membrane permeability .
- Quantitative SAR (QSAR): Use Hammett constants (σ) to correlate substituent effects with logP and IC₅₀ values .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Toxicity Screening: Preliminary in vitro assays (e.g., Ames test for mutagenicity) are critical .
- PPE: Use nitrile gloves and fume hoods due to potential irritancy of thiadiazole byproducts .
Advanced: How can computational methods guide the design of derivatives with improved pharmacokinetics?
Methodological Answer:
- ADMET Prediction: Tools like SwissADME predict logP, bioavailability, and CYP450 interactions. used this to optimize logP <3 for CNS penetration .
- Molecular Dynamics (MD): Simulate blood-brain barrier permeability using CHARMM force fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
